(N'-benzylcarbamimidamido)(imino)methanaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(N’-benzylcarbamimidamido)(imino)methanaminium is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group attached to a carbamimidamido moiety, and an imino group linked to a methanaminium ion. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (N’-benzylcarbamimidamido)(imino)methanaminium typically involves the nucleophilic addition to carbon-nitrogen double bonds (imines). Given the low reactivity of imines in nucleophilic addition, various approaches have been explored to enhance their reactivity. One common strategy is the use of electron-withdrawing groups at the nitrogen atom to increase the electrophilicity of the imine carbon .
A typical synthetic route involves the reaction of benzylamine with a suitable carbamoyl chloride under basic conditions to form the corresponding N-carbamoyl imine. This intermediate is then treated with a suitable nucleophile, such as an amine or an alcohol, to yield (N’-benzylcarbamimidamido)(imino)methanaminium .
Industrial Production Methods
Industrial production of (N’-benzylcarbamimidamido)(imino)methanaminium follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(N’-benzylcarbamimidamido)(imino)methanaminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, thiols, amines, and other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
(N’-benzylcarbamimidamido)(imino)methanaminium has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules such as proteins and nucleic acids.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of (N’-benzylcarbamimidamido)(imino)methanaminium involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes.
Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that influence cellular responses.
Biomolecules: The compound may interact with nucleic acids, proteins, and other biomolecules, altering their function and stability.
Comparison with Similar Compounds
Similar Compounds
N-carbamoyl imines: These compounds share a similar structural motif with (N’-benzylcarbamimidamido)(imino)methanaminium and are used in various synthetic applications.
Benzylamine derivatives: Compounds derived from benzylamine exhibit similar reactivity and are employed in the synthesis of diverse organic molecules.
Uniqueness
(N’-benzylcarbamimidamido)(imino)methanaminium stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its diverse applications in scientific research make it a valuable compound in organic chemistry and related fields .
Properties
IUPAC Name |
[amino-(diaminomethylideneamino)methylidene]-benzylazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c10-8(11)14-9(12)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H6,10,11,12,13,14)/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWXAMPUVRBFIS-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[NH+]=C(N)N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.